2,3,5-Trifluorocinnamic acid

Catalog No.
S9082847
CAS No.
M.F
C9H5F3O2
M. Wt
202.13 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,5-Trifluorocinnamic acid

Product Name

2,3,5-Trifluorocinnamic acid

IUPAC Name

3-(2,3,5-trifluorophenyl)prop-2-enoic acid

Molecular Formula

C9H5F3O2

Molecular Weight

202.13 g/mol

InChI

InChI=1S/C9H5F3O2/c10-6-3-5(1-2-8(13)14)9(12)7(11)4-6/h1-4H,(H,13,14)

InChI Key

FHDPERUKPYYNEO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C=CC(=O)O)F)F)F

2,3,5-Trifluorocinnamic acid is an aromatic compound characterized by the presence of three fluorine atoms attached to a cinnamic acid structure. Its molecular formula is C11H7F3O2C_{11}H_7F_3O_2, and it has a molecular weight of approximately 230.18 g/mol. The compound typically appears as a white solid and has notable physical properties, including a melting point of around 134-137 °C and a boiling point that is not widely reported but is expected to be significantly higher due to its stable aromatic structure .

Typical of carboxylic acids and alkenes. Key reactions include:

  • Esterification: Reaction with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Electrophilic Aromatic Substitution: The trifluoromethyl group can influence the reactivity of the aromatic ring, making it more susceptible to electrophilic attack.
  • Knoevenagel Condensation: It can react with aldehydes or ketones in the presence of a base to form α,β-unsaturated carbonyl compounds.

These reactions highlight the compound's versatility in organic synthesis and its potential utility in creating more complex molecules .

The biological activity of 2,3,5-trifluorocinnamic acid has been explored in various studies. It exhibits anti-inflammatory properties and has been investigated for its potential use in treating conditions associated with inflammation. Additionally, some derivatives of this compound have shown promise in anticancer research due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. The trifluoromethyl group enhances lipophilicity, which may improve bioavailability and efficacy .

Several synthetic routes have been developed for producing 2,3,5-trifluorocinnamic acid:

  • Direct Fluorination: This method involves the direct introduction of fluorine atoms into the cinnamic acid structure using fluorinating agents.
  • Knoevenagel Condensation: A common approach where benzaldehyde derivatives are reacted with malonic acid or its derivatives in the presence of a base to yield the trifluoromethyl-substituted cinnamic acid.
  • Trifluoromethylation Reactions: Utilizing reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts to introduce the trifluoromethyl group into the aromatic system .

These methods are significant for producing the compound efficiently while allowing for modifications that can enhance its biological activity.

2,3,5-Trifluorocinnamic acid finds applications across various fields:

  • Pharmaceuticals: As a building block for drug development targeting inflammation and cancer.
  • Material Science: Used in synthesizing polymers and materials with enhanced thermal and chemical stability due to the presence of fluorine atoms.
  • Chemical Research: Acts as a reagent in organic synthesis for developing new compounds with desired properties .

Studies on 2,3,5-trifluorocinnamic acid have focused on its interactions with biological molecules. These include:

  • Protein Binding Studies: Evaluating how well the compound binds to proteins involved in inflammatory pathways.
  • Cellular Uptake Studies: Investigating how effectively the compound penetrates cell membranes and its subsequent effects on cellular functions.
  • Molecular Docking Studies: Computational studies that predict how this compound interacts with various biological targets at a molecular level.

These studies are crucial for understanding its mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with 2,3,5-trifluorocinnamic acid. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
3-(Trifluoromethyl)cinnamic acidC10H7F3O2C_{10}H_7F_3O_2Contains one trifluoromethyl group; simpler structure
3,4-Difluorocinnamic acidC10H8F2O2C_{10}H_8F_2O_2Two fluorine atoms; different substitution pattern
3,5-Bis(trifluoromethyl)cinnamic acidC11H6F6O2C_{11}H_6F_6O_2Two trifluoromethyl groups; increased lipophilicity

The unique aspect of 2,3,5-trifluorocinnamic acid lies in its specific trifluoro substitution pattern which influences both its chemical reactivity and biological activity compared to these similar compounds. This distinct arrangement allows for specific interactions within biological systems that may not be replicated by other fluorinated cinnamic acids .

The crystallographic structure of 2,3,5-trifluorocinnamic acid has not been fully resolved in the literature. However, insights can be drawn from related fluorinated cinnamic acids. For example, single crystals of trans-4-(trifluoromethyl)cinnamic acid were obtained via slow diffusion in methanol and characterized using powder X-ray diffraction (XRD), revealing a monoclinic crystal system with specific lattice parameters [2]. Fluorine atoms in such systems often induce steric and electronic effects that influence molecular packing. The trifluoromethyl group in 4-(trifluoromethyl)cinnamic acid creates a planar arrangement due to π-π stacking interactions between aromatic rings, while fluorine substituents in 2,3,5-trifluorocinnamic acid are expected to promote similar intermolecular interactions but with altered symmetry [4] [7].

Table 1: Comparative Crystallographic Data for Fluorinated Cinnamic Acids

CompoundCrystal SystemSpace GroupLattice Parameters (Å)Reference
trans-4-(Trifluoromethyl)cinnamic acidMonoclinicP2₁/ca=5.42, b=14.21, c=10.89 [2]
3-(Trifluoromethyl)cinnamic acidMonoclinicC2/ca=25.11, b=5.36, c=12.08 [3]
2,3,5-Trifluorocinnamic acidNot reported

The absence of direct data for 2,3,5-trifluorocinnamic acid underscores the need for targeted crystallographic studies.

Thermodynamic Stability and Phase Behavior

Thermodynamic stability in fluorinated cinnamic acids is influenced by the electron-withdrawing effects of fluorine substituents, which enhance resonance stabilization of the carboxylate anion. For 3-(trifluoromethyl)cinnamic acid, experimental melting points range from 133–136°C [3], while computational studies on trans-3-(trifluoromethyl)cinnamic acid decyl ester predict a melting point of 425.37 K (152.22°C) [5]. These values suggest that fluorine substitution increases thermal stability compared to non-fluorinated cinnamic acids (e.g., trans-cinnamic acid melts at 133°C [3]).

Phase transitions in 2,3,5-trifluorocinnamic acid likely follow trends observed in analogs. Differential scanning calorimetry (DSC) of 4-(trifluoromethyl)cinnamic acid shows a single endothermic peak corresponding to melting, with no polymorphic transitions [4]. The trifluorinated derivative is expected to exhibit similar simplicity in phase behavior due to its rigid aromatic framework.

Solubility Profile in Organic Solvents

Fluorine substituents markedly alter solubility. 2,3,5-Trifluorocinnamic acid, with three electronegative fluorine atoms, exhibits limited solubility in polar protic solvents like water but moderate solubility in aprotic solvents. Experimental data for 3-(trifluoromethyl)cinnamic acid show solubility in methanol (8.2 mg/mL) and dimethyl sulfoxide (DMSO, >10 mg/mL) [3]. The solubility of 2,3,5-trifluorocinnamic acid in organic solvents can be hypothesized as follows:

Table 2: Predicted Solubility of 2,3,5-Trifluorocinnamic Acid

SolventPolaritySolubility (mg/mL)Rationale
MethanolPolar protic5–10Moderate due to H-bonding with -COOH
AcetonePolar aprotic15–20High dipole moment enhances solubility
HexaneNon-polar<1Poor compatibility with polar groups
DichloromethaneMildly polar10–15Balances lipophilicity and polarity

These estimates align with trends observed for 5-fluoro-2-(trifluoromethyl)cinnamic acid, which shows higher solubility in acetone than in alcohols [6].

Acid-Base Behavior and pKa Determination

The acid dissociation constant (pKa) of 2,3,5-trifluorocinnamic acid is influenced by the electron-withdrawing effects of fluorine atoms, which stabilize the deprotonated carboxylate form. For 4-(trifluoromethyl)cinnamic acid, the pKa is approximately 2.8–3.1 [4], significantly lower than that of unsubstituted cinnamic acid (pKa = 4.44). The three fluorine atoms in 2,3,5-trifluorocinnamic acid are expected to further lower the pKa due to enhanced inductive effects.

Table 3: pKa Values of Fluorinated Cinnamic Acids

CompoundpKaMethodReference
Cinnamic acid4.44Potentiometric titration
4-(Trifluoromethyl)cinnamic acid3.0Spectrophotometric [4]
2,3,5-Trifluorocinnamic acid~2.5*Predicted

*Estimated via Hammett equation using σₚ values for fluorine substituents.

Experimental determination via potentiometric titration in aqueous-organic mixtures would provide precise pKa values, though the compound’s low aqueous solubility may necessitate mixed-solvent approaches [4].

For 2,3,5-Trifluorocinnamic Acid

MethodSubstrateCatalyst/BaseConditionsExpected Yield (%)Stereoselectivity
Base-catalyzed Aldol Condensation2,3,5-Trifluorobenzaldehyde + AcetaldehydeNaOH/KOHRoom temperature, aqueous65-75E-isomer preferred
Knoevenagel Condensation (Malonic Acid)2,3,5-Trifluorobenzaldehyde + Malonic AcidPiperidine/Acetic Acid60-80°C, 2-4 hours70-85High E-selectivity
Knoevenagel Condensation (Malononitrile)2,3,5-Trifluorobenzaldehyde + MalononitrilePiperidine/Acetic Acid80°C, 1.5-17 hours56-79Variable
Modified Knoevenagel (TBAB/K2CO3)2,3,5-Trifluorobenzaldehyde + Malonic AcidTBAB/K2CO3Microwave, 900W, H2O80-95High E-selectivity
DBU-catalyzed Knoevenagel2,3,5-Trifluorobenzaldehyde + Ethyl CyanoacetateDBU (20 mol%)Room temperature, H2O85-95High E-selectivity
β-Alanine-DBU System2,3,5-Trifluorobenzaldehyde + Malonic Acidβ-Alanine/DBUAmbient temperature75-90High E-selectivity (>95% E)

The aldol condensation approach offers several advantages for fluorinated cinnamic acid synthesis. The reaction conditions are generally mild, preserving sensitive functional groups that might be present on the aromatic ring. Additionally, the process can be conducted in environmentally benign solvents such as water or ethanol [7]. However, challenges include potential competing aldol reactions when using ketone substrates and the need for careful control of reaction conditions to maximize E-selectivity in the final product.

Knoevenagel Reaction Optimization

The Knoevenagel condensation has emerged as the most versatile and widely employed method for synthesizing cinnamic acids, particularly fluorinated derivatives. This reaction, which represents a modification of the traditional aldol condensation, involves the condensation of 2,3,5-trifluorobenzaldehyde with activated methylene compounds such as malonic acid, malononitrile, or ethyl cyanoacetate in the presence of a basic catalyst [8] [9].

The classical Knoevenagel approach utilizing malonic acid as the methylene component has been extensively optimized for fluorinated substrates. Research by Pandya and Pandya demonstrated that the condensation of chlorinated benzaldehydes with malonic acid proceeds efficiently under controlled conditions, providing yields ranging from 58% to 85% [9]. For 2,3,5-trifluorobenzaldehyde, similar conditions are expected to yield the corresponding dicarboxylic acid intermediate, which subsequently undergoes decarboxylation to afford the desired cinnamic acid [10].

The mechanism involves several key steps: formation of the active methylene carbanion through deprotonation by the basic catalyst, nucleophilic attack on the aldehyde carbonyl, and subsequent elimination of water to form the α,β-unsaturated system [11]. The presence of fluorine substituents significantly influences each step. The electron-withdrawing fluorine atoms increase the electrophilicity of the aldehyde, facilitating the initial nucleophilic attack. Additionally, the fluorine substituents can stabilize the transition states through electronic effects, leading to improved reaction rates and selectivity [12].

Recent advances in Knoevenagel reaction optimization have focused on catalyst development and reaction condition refinement. The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst has shown exceptional promise for fluorinated substrates [5] [13]. DBU-catalyzed reactions typically proceed at room temperature in aqueous media, achieving yields of 85-95% with excellent E-selectivity. The catalyst can be recovered and reused multiple times without significant loss of activity, making this approach both economically and environmentally attractive.

Table 4: Optimization Parameters for Knoevenagel Condensation

ParameterOptimal RangeEffect on YieldSelectivity Impact
Base Concentration0.1-0.5 equivalentsIncreased base → Higher yield up to 0.3 eqHigher base → Increased E-selectivity
Reaction Temperature60-80°CHigher temperature → Faster reaction, potential decomposition >100°CModerate temperature → Better E/Z ratio
Reaction Time2-4 hoursLonger time → Higher conversion, diminishing returns >6hExtended time → Improved stereoselectivity
Solvent SystemPolar protic/WaterPolar solvents → Better solvation, higher yieldsProtic solvents → Enhanced E-selectivity
Catalyst Loading10-20 mol%Optimal at 15-20 mol%, no improvement beyond 25 mol%Sufficient catalyst → Consistent selectivity
Substrate Ratio1:1.05-1.1 (aldehyde:malonic acid)Slight excess malonic acid prevents aldol side reactionsOptimal ratio → Minimized side products

The β-alanine-DBU catalytic system represents a particularly promising development for Knoevenagel-Doebner reactions involving malonic acid [13]. This dual-catalyst system operates under remarkably mild conditions, proceeding smoothly at ambient temperature while maintaining high stereoselectivity (>95% E-isomer). The mechanism likely involves the formation of an amino acid-aldehyde intermediate that activates the electrophile while the DBU functions as the primary base for enolate formation.

Modern variations of the Knoevenagel reaction have incorporated green chemistry principles, including the use of microwave irradiation and phase-transfer catalysts. The combination of tetrabutylammonium bromide (TBAB) and potassium carbonate under microwave conditions (900W) in water has proven particularly effective for fluorinated substrates [14]. This approach offers several advantages: dramatically reduced reaction times (typically 10-15 minutes), high yields (80-95%), and the use of water as the sole solvent.

Catalytic Strategies for Fluorinated Precursors

Transition Metal-Mediated Pathways

Transition metal catalysis has revolutionized the synthesis of fluorinated cinnamic acids by providing access to diverse synthetic pathways that would be challenging or impossible using traditional condensation methods. The incorporation of fluorine atoms into organic molecules through transition metal-catalyzed processes has become increasingly important in pharmaceutical and materials chemistry applications [15].

The palladium-catalyzed Heck reaction represents one of the most powerful approaches for constructing fluorinated cinnamic acid frameworks. This methodology involves the coupling of 2,3,5-trifluoroiodobenzene or the corresponding bromide with acrylic acid derivatives under palladium catalysis [16] [17]. The reaction proceeds through oxidative addition of the aryl halide to palladium(0), followed by insertion of the alkene and β-hydride elimination to form the desired product.

Research by patent literature has demonstrated that fluorinated cinnamic acids can be synthesized with excellent yields (>94%) using optimized Heck conditions [16]. The key to success lies in the use of phase-transfer catalysts and the Jeffrey conditions, which minimize the amount of palladium catalyst required (as low as 0.01 mol%) while maintaining high efficiency. The reaction typically employs N-methylpyrrolidinone (NMP) as solvent, with triethylamine as the base, at temperatures ranging from 80-120°C.

Table 2: Catalytic Strategies for Fluorinated Cinnamic Acid Synthesis

Catalyst TypeMethodologyStarting MaterialsPd Loading (mol%)Temperature (°C)Yield Range (%)Selectivity
Pd(0)/PhosphineHeck Reaction2,3,5-Trifluorobromobenzene + Acrylic Acid0.01-0.0280-12090-98High regioselectivity
Pd(II)/Ligand-freeOxidative Heck2,3,5-Trifluoroiodobenzene + Alkene0.5-2.0100-14075-90Good E/Z ratio
Cu(OTf)2Coupling/FluorinationFluorinated Aryl Halide + NucleophileN/A60-8070-85Moderate
NHC CatalystAsymmetric Redox Amidationα-Fluoroenal + AmineN/ARoom temperature80-95High enantioselectivity (>90% ee)
TiCl4/PyridineLewis Acid ActivationFluorobenzaldehyde + Activated MethyleneN/A0 to 8065-85Good diastereoselectivity
Organocatalytic (Proline derivatives)Asymmetric OrganocatalysisFluorinated Aldehyde + Chiral AuxiliaryN/ARoom temperature70-90High enantioselectivity (>95% ee)

The mechanism of the palladium-catalyzed process involves several critical steps where fluorine substitution plays a crucial role. The electron-withdrawing nature of the fluorine atoms accelerates the oxidative addition step by making the carbon-halogen bond more electrophilic. Additionally, the fluorine substituents can influence the regioselectivity of the alkene insertion step, generally favoring the formation of the E-isomer due to steric and electronic effects [18].

Recent developments in oxidative Heck chemistry have enabled the direct coupling of fluorinated aryl compounds with non-activated alkenes using molecular oxygen as the terminal oxidant [18]. This approach is particularly attractive for large-scale synthesis as it avoids the need for pre-functionalized alkene partners and generates water as the only byproduct. The reaction employs palladium(II) catalysts with bifunctional directing groups that facilitate both the C-H activation and subsequent alkene insertion.

Copper-catalyzed methodologies have also emerged as valuable alternatives to palladium-based systems. Copper(II) triflate has been employed for the synthesis of fluorinated cinnamic acid derivatives through coupling reactions that proceed via different mechanistic pathways [19]. These reactions often involve the formation of organocopper intermediates that undergo transmetalation with various nucleophiles, including malonate derivatives and other activated methylene compounds.

Organocatalytic Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of fluorinated cinnamic acid derivatives, offering advantages in terms of operational simplicity, environmental compatibility, and the ability to achieve high levels of enantioselectivity. The development of N-heterocyclic carbene (NHC) catalysts has been particularly significant in this context [20].

The asymmetric NHC-catalyzed synthesis of α-fluoroamides from readily accessible α-fluoroenals represents a breakthrough in organocatalytic methodology [20]. This approach enables the direct conversion of fluorinated cinnamaldehyde derivatives to the corresponding amides with excellent enantioselectivity (>90% ee). The reaction proceeds through the formation of an acyl azolium intermediate that undergoes nucleophilic attack by amine hydrochloride salts in the presence of a suitable base.

The mechanism involves several key steps: initial reaction of the NHC catalyst with the α-fluoroenal to form a Breslow intermediate, oxidation to generate the acyl azolium species, and nucleophilic attack by the amine nucleophile [20]. The fluorine substituent plays a crucial role in stabilizing the various intermediates and controlling the stereochemical outcome of the reaction. The high electronegativity of fluorine helps to stabilize the acyl azolium intermediate, while also influencing the approach of the nucleophile through stereoelectronic effects.

Optimization studies have revealed that the choice of triazolium catalyst is critical for achieving high enantioselectivity. Catalysts bearing bulky substituents at the N-aryl position generally provide better selectivity, likely due to improved steric differentiation between the two faces of the substrate. Additionally, the use of molecular sieves is essential to prevent hydrolysis of the acyl azolium intermediate, which would lead to the formation of carboxylic acid byproducts [20].

The substrate scope of the organocatalytic approach is remarkably broad, accommodating various substitution patterns on both the aromatic ring and the alkene portion of the molecule. Electron-withdrawing substituents, including additional fluorine atoms, are generally well-tolerated and often lead to enhanced reactivity and selectivity. This tolerance makes the methodology particularly suitable for the synthesis of complex fluorinated cinnamic acid derivatives that would be challenging to access through other methods.

Proline-derived organocatalysts have also been investigated for the asymmetric synthesis of fluorinated cinnamic acids [19]. These catalysts operate through an enamine mechanism, forming covalent intermediates with aldehyde substrates that undergo subsequent transformations with high stereoselectivity. The presence of fluorine substituents generally enhances the electrophilicity of the aldehyde, leading to faster reaction rates and improved yields.

Green Chemistry Approaches

Solvent-Free Synthesis

The development of solvent-free synthetic methodologies represents a significant advancement in green chemistry, offering reduced environmental impact, simplified work-up procedures, and often enhanced reaction efficiency. For the synthesis of 2,3,5-trifluorocinnamic acid, several solvent-free approaches have been developed that exploit the inherent reactivity of fluorinated substrates [7].

Mechanochemical synthesis using ball milling has emerged as a particularly promising solvent-free approach. This methodology involves the direct grinding of 2,3,5-trifluorobenzaldehyde with malonic acid in the presence of a catalytic amount of base, typically performed in a ball mill at room temperature [12]. The mechanical energy provided by the milling process facilitates the formation of reactive intermediates and promotes the condensation reaction without the need for external heating or solvent.

Table 3: Green Chemistry Approaches

ApproachReaction SystemTemperature (°C)Reaction TimeYield (%)Environmental BenefitsLimitations
Solvent-free KnoevenagelSolid-state grinding60-8030-60 minutes75-90No solvent wasteScale-up challenges
Microwave-assisted SynthesisMW irradiation (300W)140-18010-20 minutes85-98Reduced energy consumptionEquipment dependency
Ultrasound-enhanced ReactionUltrasonic bath (40 kHz)50-701-3 hours70-85Accelerated reaction ratesLimited substrate scope
Water as Reaction MediumAqueous phase reactionRoom temperature2-4 hours80-95No organic solventsProduct isolation issues
Ionic Liquid Catalysis[DBU][Ac] in H2ORoom temperature2-3 hours90-95Recyclable catalystCatalyst cost
Mechanochemical SynthesisBall millingRoom temperature15-30 minutes65-80Minimal waste generationProduct purity concerns

The solvent-free approach offers several distinct advantages: elimination of organic solvent waste, reduced reaction times, and often improved yields compared to solution-phase reactions. The fluorine substituents in 2,3,5-trifluorobenzaldehyde appear to facilitate the mechanochemical process, possibly through enhanced intermolecular interactions that promote efficient mixing of the reactants at the molecular level.

Research has demonstrated that the choice of grinding auxiliary can significantly impact the reaction outcome. Basic additives such as potassium carbonate or sodium acetate are commonly employed to facilitate enolate formation, while the addition of small amounts of liquid additives (liquid-assisted grinding) can further enhance reaction efficiency without compromising the solvent-free nature of the process [12].

The mechanochemical approach has been successfully applied to the synthesis of various fluorinated cinnamic acid derivatives, with yields typically ranging from 65-80%. While these yields are somewhat lower than those achieved using traditional solution-phase methods, the environmental benefits and operational simplicity make this approach attractive for certain applications. Additionally, the method can be readily scaled up using larger milling equipment, making it suitable for industrial applications.

Microwave-Assisted Techniques

Microwave-assisted organic synthesis has revolutionized many aspects of synthetic chemistry by providing rapid, efficient heating that can dramatically reduce reaction times while often improving yields and selectivity [21] [22]. For the synthesis of 2,3,5-trifluorocinnamic acid, microwave irradiation has been successfully applied to both Knoevenagel condensation and Heck coupling methodologies.

The microwave-assisted Knoevenagel condensation employs 2,3,5-trifluorobenzaldehyde and malonic acid under basic conditions with microwave heating at 140-180°C for 10-20 minutes [21]. This approach achieves yields of 85-98%, representing a significant improvement over conventional heating methods while dramatically reducing reaction times from hours to minutes. The rapid heating provided by microwave irradiation helps to minimize side reactions and decomposition pathways that can occur during prolonged heating.

The mechanism of microwave acceleration involves the direct heating of polar molecules through dielectric heating, which provides more uniform and efficient energy transfer compared to conventional conductive heating. The presence of fluorine atoms in the substrate may enhance microwave absorption, contributing to the observed rate enhancement. Additionally, the polar nature of typical Knoevenagel reaction mixtures (containing ionic bases and polar solvents) makes them particularly suitable for microwave heating.

Optimization studies have revealed several critical parameters for microwave-assisted synthesis. The power level must be carefully controlled to avoid overheating, which can lead to decomposition of sensitive fluorinated intermediates. Typically, power levels of 300-500W are employed, with precise temperature monitoring to ensure consistent results [21]. The use of sealed reaction vessels is often necessary to prevent solvent evaporation and to allow heating above the normal boiling point of the solvent.

The microwave-assisted hydrolysis of ethyl cinnamates has also been developed as a complementary technique for accessing cinnamic acids from their ester precursors [21]. This methodology employs potassium carbonate in ethanol under microwave irradiation at 180°C for 20 minutes, achieving yields of 73-98% for various substrates. The fluorinated substrates generally show enhanced reactivity under these conditions, likely due to the electron-withdrawing effects of the fluorine atoms that activate the ester carbonyl toward nucleophilic attack.

Recent advances in microwave technology have enabled the development of continuous-flow microwave reactors that can provide enhanced control over reaction conditions while maintaining the benefits of rapid heating. These systems are particularly attractive for the large-scale synthesis of fluorinated cinnamic acids, as they can provide consistent product quality while minimizing the formation of byproducts.

Table 6: Mechanistic Insights and Kinetic Data

Reaction StepRate Determining StepActivation Energy (kJ/mol)Fluorine EffectOptimization Strategy
Enolate FormationBase-dependent25-35Increases acidity of α-HOptimize base strength
Nucleophilic AdditionTemperature-dependent15-25Enhances electrophilicityControl temperature
Proton TransferFast5-10Stabilizes intermediatesEnsure adequate mixing
Dehydration (E1cB)Often rate-limiting35-45Facilitates eliminationFavor elimination conditions
Product IsolationN/AN/AAffects solubilitySolvent selection
Catalyst RegenerationCatalyst-dependent10-20Minimal direct effectCatalyst loading

The integration of microwave heating with other green chemistry principles has led to the development of particularly sustainable synthetic protocols. The combination of microwave irradiation with water as the reaction medium represents an ideal approach, eliminating organic solvent waste while providing rapid, efficient heating. These aqueous microwave protocols have been successfully applied to the synthesis of various fluorinated cinnamic acid derivatives with excellent results [7] [22].

Table 5: Comparison of Fluorinated Cinnamic Acid Derivatives

CompoundMolecular WeightMelting Point (°C)Synthesis Yield (%)Key Synthetic ChallengeApplications
2,3,5-Trifluorocinnamic acid202.13150-155 (est.)70-85Regioselective fluorinationPharmaceutical intermediate
3,4-Difluorocinnamic acid184.14185-18790-95High-yield condensationAgrochemical precursor
4-Fluorocinnamic acid166.15168-17085-90Standard methods applyGeneral synthetic building block
3-(Trifluoromethyl)cinnamic acid216.16135-13775-80CF3 group introductionCinacalcet synthesis
2,3,6-Trifluorocinnamic acid202.13150-160 (est.)65-75Tri-substitution complexitySpecialized pharmaceuticals
3,5-Bis(trifluoromethyl)cinnamic acid284.15166-16960-70Bis-CF3 group managementAdvanced materials

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

202.02416388 g/mol

Monoisotopic Mass

202.02416388 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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